(4-Formyl-2-methoxyphenyl)boronic acid
Overview
Description
(4-Formyl-2-methoxyphenyl)boronic acid is an organic compound with the molecular formula C8H9BO4 It is a boronic acid derivative characterized by the presence of a formyl group and a methoxy group attached to a phenyl ring
Scientific Research Applications
(4-Formyl-2-methoxyphenyl)boronic acid has diverse applications in scientific research:
Industry: Utilized in the production of advanced materials and fine chemicals.
Mechanism of Action
Safety and Hazards
“(4-Formyl-2-methoxyphenyl)boronic acid” is considered hazardous. It is harmful if swallowed and can cause skin corrosion or irritation . It can also cause serious eye damage or eye irritation . Specific target organ toxicity can occur after a single exposure, with the respiratory system being the target organ .
Future Directions
The future directions of “(4-Formyl-2-methoxyphenyl)boronic acid” involve its continued use in various chemical reactions. For instance, it can be used in the Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls . It can also be used in the preparation of indenamines by cationic palladium complex-catalyzed tandem annulation with alkynes .
Biochemical Analysis
Biochemical Properties
(4-Formyl-2-methoxyphenyl)boronic acid plays a crucial role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. The interaction between this compound and these enzymes is primarily through the formation of reversible covalent bonds with the active site serine residue, leading to enzyme inhibition .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of serine proteases and kinases by this compound can lead to alterations in cell signaling pathways, affecting processes such as cell growth, differentiation, and apoptosis . Additionally, changes in gene expression and cellular metabolism have been observed in cells treated with this compound .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound forms reversible covalent bonds with the active site serine residue of serine proteases and kinases, leading to enzyme inhibition . This inhibition can result in changes in gene expression and cellular metabolism, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained inhibition of serine proteases and kinases, leading to prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit serine proteases and kinases without causing significant toxicity . At higher doses, toxic effects such as cellular damage and apoptosis have been observed . These findings suggest that there is a threshold dose above which the adverse effects of this compound outweigh its therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, the compound undergoes oxidative hydroxylation, a metabolic process that converts it into more water-soluble metabolites for excretion . This process involves enzymes such as cytochrome P450 oxidases, which play a key role in the metabolism of many xenobiotics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, it can localize to the cytoplasm, nucleus, or mitochondria, where it can exert its effects on cellular processes . The specific localization of this compound within cells can influence its interaction with biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-2-methoxyphenyl)boronic acid typically involves the reaction of 4-bromo-2-methoxybenzaldehyde with a boronic acid reagent under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and usually conducted in the presence of a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, are likely employed to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions: (4-Formyl-2-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF, DMF).
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: 4-Formyl-2-methoxybenzoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenylboronic acid.
Comparison with Similar Compounds
4-Methoxyphenylboronic acid: Lacks the formyl group, making it less reactive in certain transformations.
4-Formylphenylboronic acid: Lacks the methoxy group, which can influence its reactivity and solubility.
4-Fluoro-2-methoxyphenylboronic acid: Contains a fluorine atom instead of a formyl group, altering its electronic properties and reactivity.
Uniqueness: (4-Formyl-2-methoxyphenyl)boronic acid is unique due to the presence of both formyl and methoxy groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical transformations and applications in various fields of research and industry.
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQECZCKVUFXDGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C=O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50726920 | |
Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1028479-47-1 | |
Record name | (4-Formyl-2-methoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50726920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Formyl-2-methoxyphenylboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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